3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its unique imidazo[4,5-b]pyridine core structure, which includes a trimethylsilyl group at the 6-position and a methyl group at the 3-position. This compound is notable for its potential biological activities and stability due to the presence of the trimethylsilyl moiety, which enhances solubility in organic solvents and contributes to its reactivity in various chemical reactions. The compound's IUPAC name is 3-methyl-6-trimethylsilyl-3H-imidazo[4,5-b]pyridine, with the molecular formula and a CAS number of 1171920-66-3 .
The compound has been studied extensively in scientific literature for its synthetic routes, biological activities, and potential applications in medicinal chemistry. Sources such as PubChem and BenchChem provide detailed information about its structure, synthesis, and properties.
3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine belongs to the class of imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities, including anticancer properties and enzyme inhibition. This classification highlights its relevance in pharmaceutical research and development.
The synthesis of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine can be achieved through several methodologies:
The molecular structure of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine can be represented as follows:
CN1C=NC2=C1N=CC(=C2)[Si](C)(C)C
InChI=1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3
This structure reveals a fused bicyclic system where nitrogen atoms play a crucial role in defining the compound's chemical properties.
The molecular weight of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is approximately 195.32 g/mol. The presence of nitrogen atoms contributes to its basicity and potential interactions with biological targets.
The chemical behavior of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is influenced by its structural features:
These reactions can lead to various derivatives that may exhibit enhanced biological activities.
Experimental studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in cellular signaling pathways, contributing to their anticancer properties.
The mechanism of action for 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine involves several steps:
Research indicates that related compounds may inhibit intracellular Akt activation and influence pathways involved in cell proliferation and survival. This suggests a potential role in cancer therapeutics where modulation of these pathways is critical.
Relevant data from spectral analyses (e.g., NMR) confirm these physical and chemical properties and provide insights into structural characteristics.
3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine has potential applications across various fields:
These applications highlight the compound's significance in both academic research and industrial settings focused on drug development and synthetic chemistry .
Nitrogen-containing heterocycles represent a cornerstone of modern medicinal chemistry, constituting over 85% of all biologically active chemical entities [3]. These molecular architectures provide unparalleled opportunities for drug discovery due to their structural diversity, capacity for tailored electronic properties, and inherent biocompatibility. The significance of these compounds stems from their ability to engage in multiple binding interactions with biological targets—including hydrogen bonding, π-stacking, and van der Waals forces—enabling precise modulation of enzymatic activity and receptor signaling [6] [8]. Among anticancer agents approved by the FDA between 2010-2015, approximately 65% contained heterocyclic scaffolds, underscoring their indispensable role in oncology drug development [8]. Within this chemical space, fused bicyclic systems mimicking endogenous purines have emerged as particularly valuable frameworks for targeting nucleotide-binding domains, which are prevalent in disease-relevant pathways.
Imidazo[4,5-b]pyridines exemplify privileged scaffolds in drug design due to their structural resemblance to purine nucleobases while offering enhanced stability and tunable physicochemical properties [4] [7]. These fused heterocycles demonstrate remarkable versatility in targeting diverse biological processes, particularly kinase inhibition, which has been exploited in numerous therapeutic programs [4]. Their synthetic accessibility enables systematic structural diversification at multiple positions, allowing medicinal chemists to finely optimize target affinity, selectivity, and pharmacokinetic parameters. The imidazo[4,5-b]pyridine core has yielded compounds with nanomolar activities against various cancer cell lines through mechanisms including tubulin polymerization inhibition, kinase modulation, and DNA intercalation [5] [7] [9]. This scaffold's bioisosteric relationship with purines facilitates interaction with ATP-binding pockets and nucleic acid structures, positioning it as a strategic framework for addressing unmet therapeutic needs.
The structural mimicry between imidazo[4,5-b]pyridines and naturally occurring purines underpins their exceptional bioisosteric utility [1] [4]. This resemblance enables these heterocycles to participate in essential biological interactions normally mediated by adenine or guanine derivatives. Modifications to the imidazo[4,5-b]pyridine core yield "purine-like" building blocks that maintain binding capabilities while resisting enzymatic degradation—a critical advantage in drug design [1]. Recent synthetic advances have established efficient routes to functionalized imidazo[4,5-b]pyridines through strategies like Michael addition of aminopyridines to dicarboxylates followed by intramolecular cyclization, enabling systematic exploration of their bioisosteric potential [1]. These derivatives exhibit improved metabolic stability compared to natural purines while retaining the capacity for complementary hydrogen bonding and aromatic stacking interactions, making them valuable scaffolds for targeting purine-recognizing biomolecules in oncology and virology.
The strategic incorporation of silicon into drug candidates leverages its unique physicochemical properties to optimize pharmacological profiles. Silicon possesses a larger covalent radius (111 pm) compared to carbon (77 pm), greater electropositivity (χ = 1.90 vs. 2.55), and forms longer bonds (C-Si 186 pm vs. C-C 154 pm), collectively enabling subtle modulation of molecular conformation and electronic distribution [2] [6]. These properties translate to enhanced lipophilicity, potentially improving membrane permeability and bioavailability [2]. Crucially, silicon's resistance to metabolic oxidation confers superior stability against cytochrome P450 enzymes, addressing a key limitation of many carbon-based drugs [2]. The trimethylsilyl group specifically serves as a sterically demanding, hydrophobic substituent that can shield vulnerable regions of molecules from enzymatic degradation while modulating electron density in aromatic systems. When incorporated into heterocycles like imidazo[4,5-b]pyridine, silicon functionalization offers a powerful strategy to fine-tune drug-like properties while maintaining core biological activities [2] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3